

Purity assessment of Isoxazol-4-ylmethanamine hydrochloride

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Compound of Interest

Compound Name: *Isoxazol-4-ylmethanamine
hydrochloride*

Cat. No.: *B061550*

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An In-depth Technical Guide to the Purity Assessment of **Isoxazol-4-ylmethanamine Hydrochloride**

Introduction

Isoxazol-4-ylmethanamine hydrochloride is a heterocyclic compound featuring an isoxazole ring, a structure of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of pharmacological activities. As a key building block or intermediate in the synthesis of more complex pharmaceutical agents, the purity of **Isoxazol-4-ylmethanamine hydrochloride** is of paramount importance.^[1] A rigorous analytical assessment is crucial to ensure its identity, strength, quality, and purity, thereby guaranteeing the safety and efficacy of the final drug product.

This technical guide provides a comprehensive overview of the core analytical methodologies for the purity assessment of **Isoxazol-4-ylmethanamine hydrochloride**. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and workflow visualizations to support robust analytical characterization.

Core Analytical Techniques for Purity Assessment

A multi-faceted approach employing several analytical techniques is necessary for a comprehensive purity profile. The primary methods include chromatography for separation and

quantification of impurities, spectroscopy for structural elucidation, and other specific tests for residual solvents and inorganic impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for determining the purity and impurity profile of non-volatile and thermally labile compounds like **Isoxazol-4-ylmethanamine hydrochloride**. A reverse-phase HPLC (RP-HPLC) method is typically employed.

Considerations for Method Development:

- **Detection:** The isoxazole ring provides some UV absorbance, but the molecule lacks a strong chromophore. Therefore, detection might be challenging at low levels. A low UV wavelength (e.g., 210-230 nm) may be required. For higher sensitivity and specificity, or if UV detection is inadequate, alternative detectors such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) can be utilized.
- **Derivatization:** To enhance UV detection or improve chromatographic performance, pre-column derivatization can be employed. Reagents like dansyl chloride react with primary amines to form highly fluorescent derivatives, significantly improving detection limits.^[2]
- **Mobile Phase:** A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent like acetonitrile or methanol.^{[3][4]} Gradient elution is often preferred to resolve impurities with a wide range of polarities.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For compounds like **Isoxazol-4-ylmethanamine hydrochloride**, which is a salt with low volatility, derivatization is mandatory to convert the analyte into a more volatile and thermally stable form.

Considerations for Method Development:

- **Derivatization:** The primary amine group can be derivatized using various reagents, such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA), to

increase volatility.[5] This process is critical for successful GC analysis and can enhance chromatographic separation and detection.[5]

- Detection: A Flame Ionization Detector (FID) provides general quantification, while a Mass Spectrometer (MS) detector is invaluable for the identification of unknown impurities by providing mass-to-charge ratio information.[5][6]

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable tools for the unambiguous structural confirmation of the main component and the identification of impurities.[7] The chemical shifts, coupling constants, and signal integrations provide detailed structural information. Quantitative NMR (qNMR) can also be used as a primary method for determining purity against a certified reference standard without the need for a specific analyte reference standard.
- Mass Spectrometry (MS): When coupled with LC or GC, MS is the definitive technique for impurity identification. High-resolution mass spectrometry (HRMS) can provide the elemental composition of impurities, facilitating their structural elucidation.[8]

Other Purity Tests

- Water Content: Karl Fischer titration is the standard method for the quantitative determination of water content in the substance.
- Residue on Ignition (Sulfated Ash): This test quantifies the amount of inorganic impurities present in the sample.
- Residual Solvents: A specific GC method with headspace sampling is used to identify and quantify any residual organic solvents from the synthesis and purification processes.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Representative HPLC Method Parameters

Parameter	Condition
Column	C18, 150 x 4.6 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 20 min
Flow Rate	1.0 mL/min
Column Temp.	30°C
Detector	UV at 220 nm
Injection Vol.	10 µL

| Sample Conc. | 1 mg/mL in Mobile Phase A |

Table 2: Representative GC-MS Method Parameters (Post-Derivatization)

Parameter	Condition
Derivatizing Agent	N-methyl-bis(trifluoroacetamide) (MBTFA)
Column	5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas	Helium, 1.2 mL/min
Inlet Temp.	250°C
Oven Program	100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line	280°C
Ion Source Temp.	230°C

| Ionization Mode | Electron Ionization (EI), 70 eV |

Table 3: Illustrative Method Validation Summary (ICH Guidelines)

Parameter	HPLC Method	GC Method
Linearity (r^2)	> 0.999	> 0.998
Range ($\mu\text{g/mL}$)	1 - 100	1 - 100
LOD ($\mu\text{g/mL}$)	0.1	0.2
LOQ ($\mu\text{g/mL}$)	0.3	0.6
Accuracy (% Recovery)	98.0 - 102.0%	97.5 - 102.5%

| Precision (% RSD) | < 2.0% | < 2.5% |

Table 4: Potential Impurity Profile

Impurity Type	Potential Source	Analytical Method
Starting Materials	Incomplete reaction	HPLC, GC-MS
Reaction By-products	Side reactions during synthesis	HPLC, LC-MS
Isomeric Impurities	Non-specific synthesis	HPLC
Residual Solvents	Purification process	Headspace GC-MS

| Inorganic Salts | Reagents, work-up | Residue on Ignition, IC |

Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC

- Preparation of Solutions:
 - Accurately weigh about 10 mg of **Isoxazol-4-ylmethanamine hydrochloride** reference standard and sample into separate 10 mL volumetric flasks.
 - Dissolve and dilute to volume with Mobile Phase A to obtain a concentration of 1 mg/mL.
- [9]

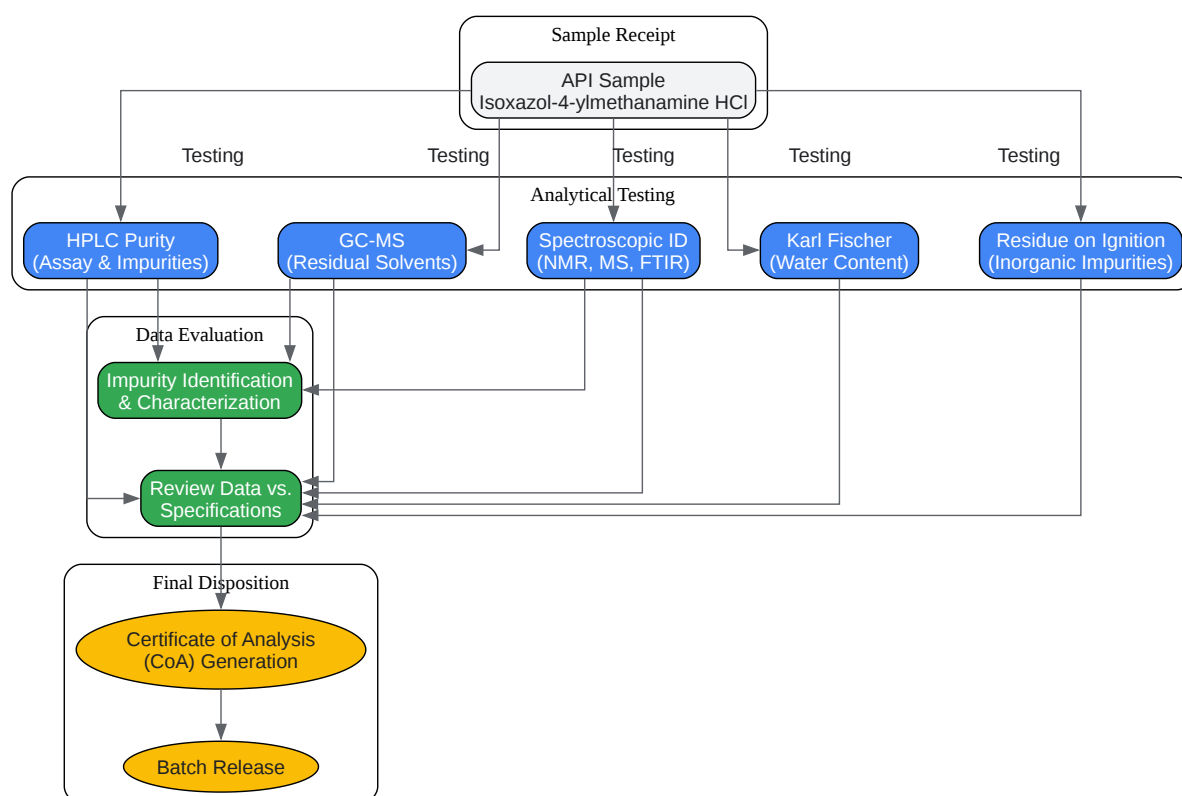
- Chromatographic System:
 - Set up the HPLC system according to the parameters in Table 1.
 - Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Analysis:
 - Inject a blank (Mobile Phase A) to ensure no system peaks interfere.
 - Inject the reference standard solution five times to check for system suitability (RSD of peak area < 2.0%).
 - Inject the sample solution in duplicate.
- Calculation:
 - Calculate the purity by area normalization. $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$.
 - Quantify known impurities using the relative response factor (RRF) with respect to the main peak.

Protocol 2: Impurity Analysis by GC-MS with Derivatization

- Sample Preparation and Derivatization:
 - Accurately weigh about 1 mg of the sample into a 2 mL GC vial.
 - Add 500 μL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 μL of the derivatizing agent (e.g., MBTFA).
 - Cap the vial tightly and heat at 60-70°C for 30 minutes.[\[5\]](#)
 - Cool the vial to room temperature before injection.

- GC-MS System:
 - Set up the GC-MS system according to the parameters in Table 2.
- Analysis:
 - Inject 1 μL of the derivatized sample solution into the GC-MS.
 - Acquire data in full scan mode to identify all volatile components.
- Data Interpretation:
 - Identify the main peak corresponding to the derivatized Isoxazol-4-ylmethanamine.
 - Identify impurity peaks by comparing their mass spectra with known libraries (e.g., NIST) and by interpreting their fragmentation patterns.

Mandatory Visualizations



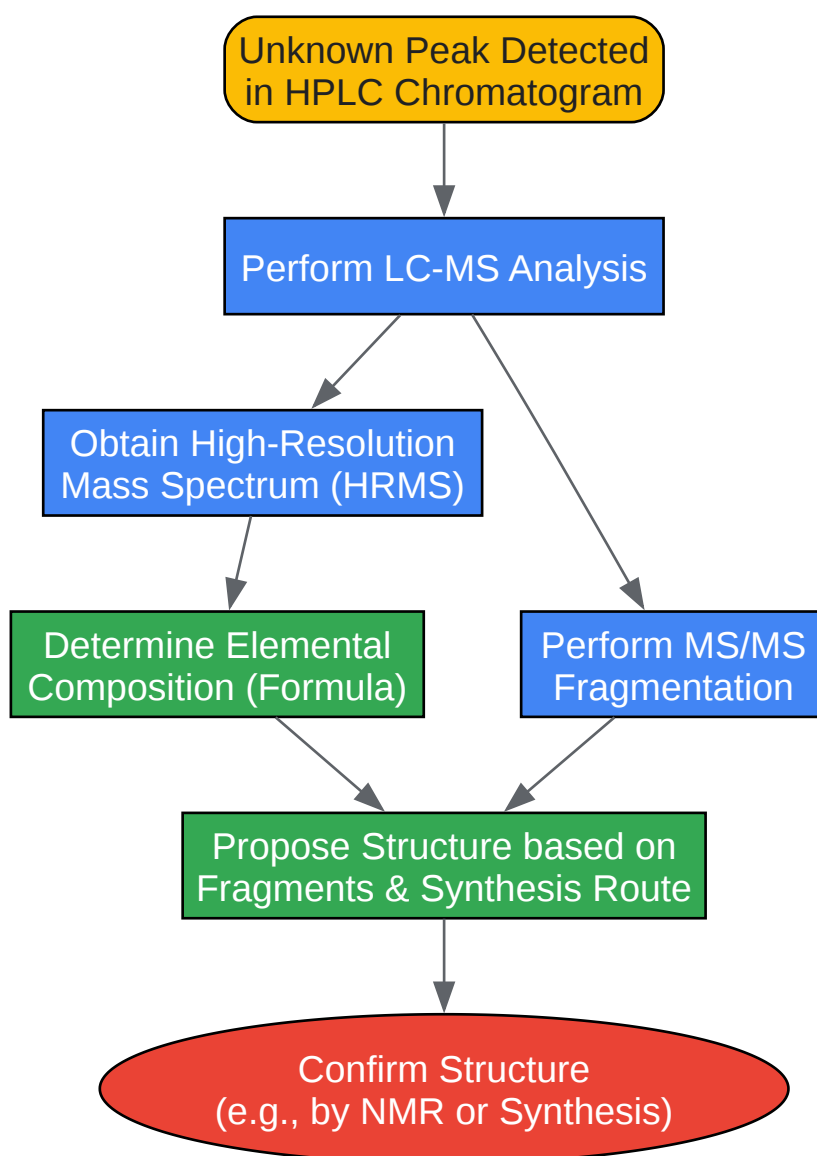
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Caption: Overall workflow for the purity assessment of an Active Pharmaceutical Ingredient (API).



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Caption: Detailed workflow for HPLC analysis, including an optional derivatization step.



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Caption: Logical workflow for the structural elucidation of unknown impurities using LC-MS/MS.

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